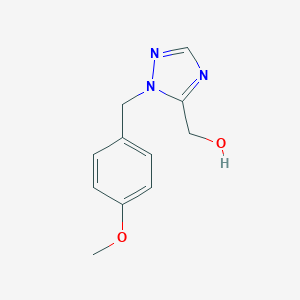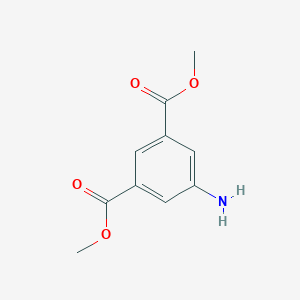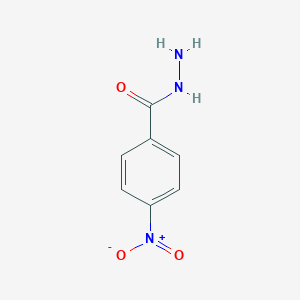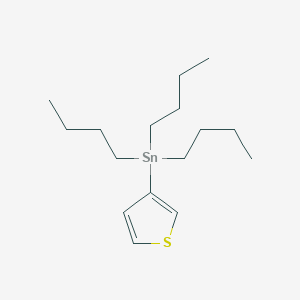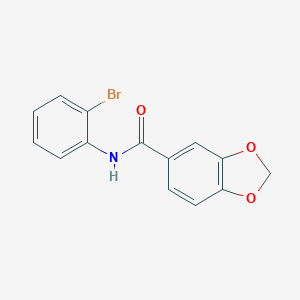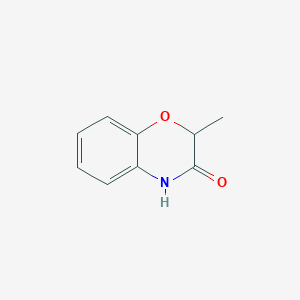
Norsalsolinol
説明
Norsalsolinol is a chemical compound that is produced naturally in the body through the metabolism of dopamine . It has been shown to be a selective dopaminergic neurotoxin .
Synthesis Analysis
Norsalsolinol can be synthesized in vivo nonenzymatically by condensation of dopamine with formaldehyde, the oxidized metabolite of methanol . It has been linked primarily with neurotoxicity, especially within Parkinson’s Disease .Molecular Structure Analysis
Norsalsolinol has a molecular formula of C9H11NO2, with an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .Chemical Reactions Analysis
Norsalsolinol can be synthesized in vivo nonenzymatically by condensation of dopamine with formaldehyde . This reaction is thought to be involved in the response to alcohol .Physical And Chemical Properties Analysis
Norsalsolinol has a density of 1.3±0.1 g/cm3, a boiling point of 379.3±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 65.2±3.0 kJ/mol and a flash point of 202.8±18.5 °C .科学的研究の応用
Parkinson’s Disease Research
Norsalsolinol is a chemical compound that is produced naturally in the body through the metabolism of dopamine . It has been shown to be a selective dopaminergic neurotoxin , and has been suggested as a possible cause of neurodegenerative conditions such as Parkinson’s disease . Endogenously synthesized norsalsolinol derivatives are elevated in Parkinson’s disease (PD) and have been considered potentially useful biological markers of the disease .
Alcoholism Research
Norsalsolinol has been associated with the brain damage observed in alcoholism . This suggests that it could be a valuable compound in researching the neurological effects of alcohol.
Levodopa Treatment
Increased systemic levels of norsalsolinol derivatives are induced by levodopa treatment . This suggests that norsalsolinol could be used in research to understand the impact of dopaminergic drugs on the formation of these compounds .
Neurodegenerative Disorders
1,2,3,4-tetrahydroisoquinolines (THIQ), a class of compounds to which norsalsolinol belongs, exert diverse biological activities against various neurodegenerative disorders . This makes norsalsolinol a valuable compound in researching treatments for these disorders.
Infective Pathogens
THIQ based natural and synthetic compounds, including norsalsolinol, exert diverse biological activities against various infective pathogens . This suggests that norsalsolinol could be used in research to develop new treatments for various infections.
Antiproliferative Tubulin Inhibitors
1,2,3,4-tetrahydroisoquinoline is used as a reagent in the preparation of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as antiproliferative tubulin inhibitors . This suggests that norsalsolinol could be used in research to develop new treatments for cancer.
作用機序
- It has been suggested that norsalsolinol acts as a selective dopaminergic neurotoxin .
- The exact mechanism remains unclear, but it likely involves oxidative stress and apoptosis .
- Norsalsolinol affects several pathways:
- Dopamine Metabolism : It arises from the non-enzymatic condensation of dopamine with acetaldehyde .
- Neurotransmission : Norsalsolinol may alter neurotransmission, possibly through opioid pathways .
- Oxidative Stress : It induces oxidative DNA damage .
- Behavioral Sensitization : ®-Salsolinol, a related compound, leads to excessive alcohol intake in rats .
- Absorption : Norsalsolinol can cross the blood-brain barrier .
- Distribution : It accumulates in dopamine-rich brain areas, including the substantia nigra .
- Metabolism : Ethanol metabolism produces ®-salsolinol .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Remember, while norsalsolinol’s role is intriguing, more research is needed to fully understand its implications. 🧠🔬 . If you have any further questions, feel free to ask!
特性
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-4,10-12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFUSGLXKQWVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42887-47-8 (hydrochloride) | |
| Record name | Norsalsolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034827333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90188366 | |
| Record name | Norsalsolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Norsalsolinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Norsalsolinol | |
CAS RN |
34827-33-3 | |
| Record name | 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34827-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norsalsolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034827333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norsalsolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORSALSOLINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SPO03ZH41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Norsalsolinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does norsalsolinol interact with dopamine systems in the brain?
A1: Norsalsolinol appears to affect dopamine systems in several ways. Research suggests it can inhibit tyrosine hydroxylase, the enzyme responsible for dopamine synthesis. [] This inhibition mirrors the feedback regulation of tyrosine hydroxylase by dopamine itself, suggesting norsalsolinol might amplify dopamine depletion. [] Additionally, norsalsolinol has been found in secretory vesicles alongside dopamine, suggesting it may be taken up by these vesicles via the vesicular catecholamine transporter. [] This co-localization could potentially interfere with dopamine storage and release.
Q2: Does norsalsolinol affect other neurotransmitter systems?
A2: Studies show that norsalsolinol can influence serotonin metabolism. In rat models, administration of norsalsolinol led to increased serotonin levels and decreased levels of its metabolite, 5-hydroxyindolacetic acid, in the caudate nucleus. [] These changes correlated with altered behavioral activity patterns in the rats. []
Q3: Does norsalsolinol contribute to neuronal death?
A3: Research suggests norsalsolinol might contribute to neuronal cell death through oxidative stress. In studies using SH-SY5Y human neuroblastoma cells, norsalsolinol was shown to reduce cell viability and induce apoptosis. [] This effect was linked to the generation of reactive oxygen species (ROS) and subsequent oxidative damage to DNA. []
Q4: What is the connection between norsalsolinol and Parkinson's disease?
A4: Norsalsolinol levels are elevated in the cerebrospinal fluid of Parkinson's disease patients. [] In postmortem brain analysis, norsalsolinol was found concentrated in the substantia nigra and striatum of both healthy individuals and those with Parkinson's disease, although levels were lower in the disease group, potentially due to the loss of dopaminergic neurons. [] These findings, coupled with its effects on dopamine metabolism and potential for neurotoxicity, have made norsalsolinol a compound of interest in Parkinson's disease research.
Q5: What is the molecular formula and weight of norsalsolinol?
A5: The molecular formula for norsalsolinol is C10H13NO2. Its molecular weight is 179.22 g/mol.
Q6: What in vitro and in vivo models have been used to study norsalsolinol?
A6: Researchers have utilized various models to investigate norsalsolinol's effects:
Q7: What methods are used to measure norsalsolinol levels in biological samples?
A7: The research papers mention the following analytical techniques for norsalsolinol analysis:
Q8: When was norsalsolinol first discovered, and what are the key research milestones?
A8: Norsalsolinol was first identified in biological samples in the 1970s. Since then, key research milestones include:
- Identification in Parkinson's disease: The detection of elevated norsalsolinol levels in the cerebrospinal fluid of Parkinson's disease patients sparked interest in its potential role in the disease. [, ]
- Neurotoxicity studies: Research demonstrating the ability of norsalsolinol to induce oxidative stress, DNA damage, and apoptosis in neuronal cell models highlighted its potential neurotoxic properties. []
- Mechanistic insights: Studies elucidating the interaction of norsalsolinol with tyrosine hydroxylase, vesicular monoamine transporters, and its potential to disrupt dopamine and serotonin metabolism have advanced the understanding of its biological activity. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



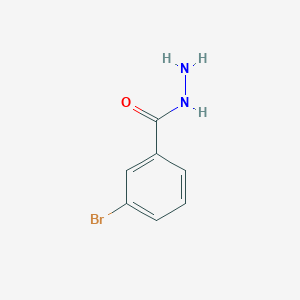
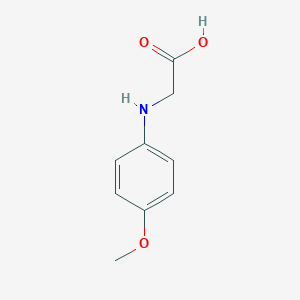


![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)
